N-[3-[(2-amino-2-oxoethyl)carbamoyl]phenyl]-7-nitro-1H-indole-2-carboxamide
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Overview
Description
N-[3-[(2-amino-2-oxoethyl)carbamoyl]phenyl]-7-nitro-1H-indole-2-carboxamide is a complex organic compound featuring an indole core, a nitro group, and a carbamoylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(2-amino-2-oxoethyl)carbamoyl]phenyl]-7-nitro-1H-indole-2-carboxamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Nitration: The indole core undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 7-position.
Carbamoylation: The phenyl group is functionalized with a carbamoyl group through a reaction with isocyanates or carbamoyl chlorides.
Amidation: The final step involves the coupling of the carbamoylphenyl derivative with the indole-2-carboxylic acid derivative under peptide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for nitration and amidation steps to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and nitro groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield the corresponding amine, which can further react to form various derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 3 and 5, due to the electron-donating nature of the nitrogen atom in the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[3-[(2-amino-2-oxoethyl)carbamoyl]phenyl]-7-nitro-1H-indole-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
Medically, the compound is investigated for its potential therapeutic properties. The presence of the nitro group and the indole core suggests it could have anti-inflammatory, anticancer, or antimicrobial activities, similar to other indole derivatives .
Industry
In industry, this compound could be used in the development of new materials, such as polymers or dyes, due to its stable indole core and functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism of action of N-[3-[(2-amino-2-oxoethyl)carbamoyl]phenyl]-7-nitro-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the indole core can interact with various enzymes and receptors. The carbamoylphenyl moiety may enhance binding affinity to certain proteins, influencing biological pathways related to inflammation, cell proliferation, or microbial activity.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole core.
7-nitroindole: Lacks the carbamoylphenyl moiety but shares the nitroindole structure.
N-phenylindole derivatives: Similar in having a phenyl group attached to the indole core but differ in functional groups.
Uniqueness
N-[3-[(2-amino-2-oxoethyl)carbamoyl]phenyl]-7-nitro-1H-indole-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a carbamoylphenyl moiety on the indole core is not commonly found in other compounds, making it a valuable molecule for diverse applications.
Properties
IUPAC Name |
N-[3-[(2-amino-2-oxoethyl)carbamoyl]phenyl]-7-nitro-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O5/c19-15(24)9-20-17(25)11-4-1-5-12(7-11)21-18(26)13-8-10-3-2-6-14(23(27)28)16(10)22-13/h1-8,22H,9H2,(H2,19,24)(H,20,25)(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIICCQUYOYUCEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC3=C(N2)C(=CC=C3)[N+](=O)[O-])C(=O)NCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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